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Compound of Interest

Compound Name: DB1113

Cat. No.: B10823908

DB1113 is a chemokine receptor CCR2 antagonist. The C-C chemokine receptor type 2
(CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), are key drivers in the
inflammatory process, particularly in the recruitment of monocytes and macrophages to sites of
inflammation. By blocking the CCR2 receptor, DB1113 effectively inhibits the signaling cascade
that leads to this inflammatory response. This mechanism is particularly relevant in
inflammatory diseases such as chronic kidney disease.

DB1113 is most notably used as part of a combination therapy known as DMX-200. This
therapy combines DB1113 with irbesartan, an angiotensin Il receptor blocker (ARB). ARBs
work by blocking the angiotensin Il type 1 receptor (AT1R), a key component of the renin-
angiotensin system (RAS) that regulates blood pressure and fluid balance. Overactivation of
the RAS is a known contributor to the pathogenesis of kidney disease. The dual blockade of
both the CCR2 and AT1R pathways has been suggested to be more effective in reducing
inflammation and improving renal function than targeting either pathway alone.
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Figure 1: Dual blockade mechanism of DMX-200 (DB1113 + Irbesartan).

Clinical Validation and Performance Data

The efficacy and safety of DB1113, as part of DMX-200, have been evaluated in clinical trials
for kidney diseases, including diabetic kidney disease and focal segmental glomerulosclerosis

(FSGS).
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Diabetic Kidney Disease:

A Phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy and
safety of DMX-200 in patients with diabetic kidney disease. The trial met its primary endpoint,
demonstrating a statistically significant reduction in proteinuria (a key indicator of kidney
damage) in patients treated with DMX-200 compared to the placebo group.

Metric DMX-200 Placebo p-value
) o Statistically significant
Change in Proteinuria ] - <0.05
reduction

Table 1. Summary of
Phase 2 trial results
for DMX-200 in
diabetic kidney
disease.

Focal Segmental Glomerulosclerosis (FSGS):

A Phase 2a, multicenter, open-label study assessed the safety and efficacy of DMX-200 in
patients with FSGS, a rare kidney disease. The study reported positive results, showing that
DMX-200 was safe, well-tolerated, and resulted in a statistically significant reduction in

proteinuria.
Metric Result
Safety and Tolerability Safe and well-tolerated
Change in Proteinuria Statistically significant reduction

Table 2: Summary of Phase 2a trial results for
DMX-200 in FSGS.

Experimental Protocols

Detailed methodologies for the clinical trials are crucial for independent assessment and
replication.
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Phase 2 Study in Diabetic Kidney Disease (DMX-200):
o Study Design: Randomized, double-blind, placebo-controlled.
o Participants: Patients with diabetic kidney disease.

 Intervention: DMX-200 (DB1113 added to a stable dose of an angiotensin Il type 1 receptor
blocker, irbesartan) or placebo.

e Primary Endpoint: Change in proteinuria from baseline.
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Figure 2: Workflow of the Phase 2 trial in diabetic kidney disease.

Phase 2a Study in FSGS (DMX-200):
o Study Design: Multicenter, open-label, non-randomized, parallel-group study.
» Participants: Patients with primary FSGS.

« Intervention: DMX-200 (DB1113 plus irbesartan) or irbesartan alone. The trial enrolled 10
patients who were treated for 12 weeks.

e Primary Endpoint: Change in proteinuria from baseline to week 12.

Patient Enroliment
(FSGS Diagnosis; )

DMX-200 Treatment
(12 Weeks)

Primary Endpoint Assessment
(Change in Proteinuria at Week 12)

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b10823908?utm_src=pdf-body
https://www.benchchem.com/product/b10823908?utm_src=pdf-body-img
https://www.benchchem.com/product/b10823908?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Click to download full resolution via product page
Figure 3: Workflow of the Phase 2a trial in FSGS.

Comparison with Alternatives

The primary alternative to the dual-target approach of DMX-200 is monotherapy with an ARB
(like irbesartan) alone. The rationale for the combination therapy is based on the hypothesis
that simultaneously targeting both the RAS and the CCL2/CCR2 inflammatory pathways will
have a synergistic effect, leading to better outcomes than targeting either pathway individually.
The clinical trial data for DMX-200 in both diabetic kidney disease and FSGS, which show a
significant reduction in proteinuria, provide initial support for this hypothesis. However, more
extensive, long-term comparative studies are needed to fully elucidate the advantages of this
dual-blockade strategy over existing standards of care.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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